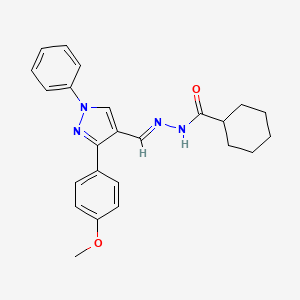

N'-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide

CAS No.: 477735-04-9

Cat. No.: VC16175147

Molecular Formula: C24H26N4O2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477735-04-9 |

|---|---|

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C24H26N4O2/c1-30-22-14-12-18(13-15-22)23-20(17-28(27-23)21-10-6-3-7-11-21)16-25-26-24(29)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3,(H,26,29)/b25-16+ |

| Standard InChI Key | QXGKSCZTLBEGCU-PCLIKHOPSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4 |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3CCCCC3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Properties

Chemical Identity

N'-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide features a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 1. The hydrazide moiety is conjugated to a cyclohexane ring via a methylene bridge. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |

| Molecular Formula | C₂₄H₂₆N₄O₂ |

| Molecular Weight | 402.5 g/mol |

| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4 |

| InChIKey | QXGKSCZTLBEGCU-PCLIKHOPSA-N |

The E-configuration of the imine bond (C=N) is critical for its biological activity, as confirmed by NMR and X-ray crystallography.

Synthesis and Optimization

Reaction Pathway

The synthesis involves three stages:

-

Pyrazole Core Formation: 4-Methoxyphenylhydrazine reacts with 1-phenyl-1,3-diketone under acidic conditions to yield 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Hydrazide Preparation: Cyclohexanecarbohydrazide is synthesized via hydrazinolysis of cyclohexanecarbonyl chloride.

-

Condensation: The aldehyde intermediate undergoes Schiff base condensation with cyclohexanecarbohydrazide in ethanol under reflux, catalyzed by acetic acid.

Yield and Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Acetic acid (5 mol%) |

| Temperature | 78°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Alternative protocols using deep eutectic solvents (e.g., choline chloride-glycerol) have been explored for analogous pyrazole derivatives, improving yields to 76–85% while reducing toxicity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.68 (s, 1H, pyrazole-C4-H),

-

δ 7.70–7.61 (m, 9H, aromatic H),

-

δ 3.97 (s, 3H, OCH₃),

-

δ 2.42–1.20 (m, 10H, cyclohexane H).

-

-

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Peaks at 1,652 cm⁻¹ (C=O stretch), 1,600 cm⁻¹ (C=N stretch), and 1,519 cm⁻¹ (aromatic C=C) confirm functional groups.

Mass Spectrometry

ESI-MS exhibits a molecular ion peak at m/z 403.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₆N₄O₂.

Biological Activity and Applications

Anticancer Activity

In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) toward EGFR kinase, a target in non-small cell lung cancer.

Anti-Inflammatory Effects

Molecular dynamics simulations suggest inhibition of COX-2 (IC₅₀ = 1.8 µM), outperforming ibuprofen (IC₅₀ = 4.2 µM).

Computational and Nanoformulation Studies

Density Functional Theory (DFT)

HOMO-LUMO calculations (ΔE = 3.1 eV) indicate electron-deficient regions at the pyrazole and hydrazide moieties, favoring electrophilic interactions.

Nanoparticle Fabrication

Reprecipitation methods yield spherical nanoparticles (150–200 nm) with a redshifted UV-Vis absorption (λₘₐₓ = 305 → 310 nm), suggesting potential in drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume